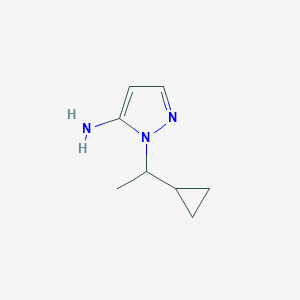

1-(1-cyclopropylethyl)-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-cyclopropylethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-6(7-2-3-7)11-8(9)4-5-10-11/h4-7H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWXJQQUPZCXOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)N2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396355 | |

| Record name | 1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890591-87-4 | |

| Record name | 1-(1-Cyclopropylethyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Pharmacological Versatility of Pyrazole-5-amine Derivatives: An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole-5-amine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Among the various substituted pyrazoles, the pyrazole-5-amine core has emerged as a particularly fruitful starting point for the development of novel therapeutic agents. The presence of the amino group at the 5-position provides a crucial handle for synthetic modification, enabling the generation of diverse chemical libraries with tailored biological functions.[3][4]

This technical guide provides an in-depth exploration of the significant biological activities of pyrazole-5-amine derivatives, with a focus on their applications in anticancer, antimicrobial, and anti-inflammatory research. We will delve into the mechanisms of action, present key quantitative data, and provide detailed experimental protocols to empower researchers in their drug discovery and development endeavors.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrazole-5-amine derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[5][6] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways that are dysregulated in cancer cells.

A. Mechanism of Action: Kinase Inhibition and Beyond

A primary mechanism through which pyrazole-5-amine derivatives exert their anticancer effects is through the inhibition of protein kinases.[7] These enzymes play a critical role in cell signaling, and their aberrant activation is a common driver of tumorigenesis.

-

Cyclin-Dependent Kinase (CDK) Inhibition: Certain pyrazole-based compounds have been identified as potent inhibitors of CDKs, which are crucial for cell cycle progression. By blocking CDK activity, these derivatives can induce cell cycle arrest and inhibit the proliferation of cancer cells.[8]

-

Receptor Tyrosine Kinase (RTK) Inhibition: Many pyrazole-5-amine derivatives target RTKs such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[9][10] Inhibition of these receptors disrupts downstream signaling pathways responsible for angiogenesis, cell growth, and survival.

The following diagram illustrates the central role of VEGFR-2 in promoting angiogenesis and how its inhibition can be a key anticancer strategy.

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Similarly, the EGFR signaling pathway, another critical target in cancer therapy, can be effectively inhibited by pyrazole derivatives.

Caption: EGFR Signaling Pathway and Inhibition.

B. Quantitative Analysis of Anticancer Activity

The cytotoxic effects of pyrazole-5-amine derivatives are typically quantified using the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of representative pyrazole-5-amine derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 11 | MCF-7 (Breast) | 2.85 | [1] |

| HT-29 (Colon) | 2.12 | [1] | |

| Compound 12 | MCF-7 (Breast) | 23.99 | [1] |

| HT-29 (Colon) | 69.37 | [1] | |

| Compound 15 | MCF-7 (Breast) | 10.43 | [1] |

| HT-29 (Colon) | 5.34 | [1] | |

| L2 | PC-3 (Prostate) | 10-50 | [11] |

| L3 | PC-3 (Prostate) | 10-50 | [11] |

| L4 | PC-3 (Prostate) | 10-50 | [11] |

| Pyrazoline C | MCF-7 (Breast) | 0.43 µg/mL | [12] |

| Pyrazoline D | MCF-7 (Breast) | 1.21 µg/mL | [12] |

| Compound 153 | MDA-MB-231 (Breast) | 0.5 | [13] |

| Compound 154 | MDA-MB-231 (Breast) | 0.6 | [13] |

| Compound 155 | MCF-7 (Breast) | >10 | [13] |

| MDA-MB-231 (Breast) | 0.8 | [13] | |

| Compound 156 | MCF-7 (Breast) | >10 | [13] |

| MDA-MB-231 (Breast) | 0.65 | [13] |

C. Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[14]

Workflow for MTT Assay

Caption: MTT Assay Experimental Workflow.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in a final volume of 100 µL.[1][3]

-

Incubation: Incubate the plates for 6 to 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.[1]

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole-5-amine derivatives and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

-

Incubation: Incubate the plates for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[1]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

-

Incubation: Leave the plates at room temperature in the dark for 2 hours to ensure complete solubilization.[1]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Pyrazole-5-amine derivatives have shown promising activity against a range of bacteria and fungi, making them attractive candidates for further investigation.[14][16]

A. Mechanism of Action: Diverse Targets in Microbial Cells

The antimicrobial mechanisms of pyrazole-5-amine derivatives are varied and can involve the inhibition of essential microbial enzymes or disruption of cellular processes. Some derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in bacteria.[14] Others may interfere with cell wall synthesis or disrupt membrane integrity.

B. Quantitative Analysis of Antimicrobial Activity

The antimicrobial potency of these compounds is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 5c | Staphylococcus aureus | 521 µM | [14] |

| Compound 5a | Staphylococcus aureus | 2081 µM | [14] |

| Compound 5b | Staphylococcus aureus | 1007 µM | [14] |

| Compound 3c | Staphylococcus genus | 32-64 | [16] |

| Compound 4b | Staphylococcus genus | 32-64 | [16] |

| Compound 26 | Staphylococcus aureus | 16 | [17] |

| Escherichia coli | 4 | [17] |

C. Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of chemical compounds.[8][11]

Workflow for Agar Well Diffusion Assay

Caption: Agar Well Diffusion Assay Workflow.

Step-by-Step Methodology:

-

Prepare Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard.[18]

-

Inoculate Agar Plate: Uniformly swab the surface of a Mueller-Hinton agar plate with the prepared inoculum.[18]

-

Create Wells: Use a sterile cork borer to create wells (typically 6 mm in diameter) in the agar.[8]

-

Add Test Compound: Add a specific volume (e.g., 100 µL) of the pyrazole-5-amine derivative solution (at a known concentration) into each well.[8]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[18]

-

Measure Zone of Inhibition: After incubation, measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Pyrazole-5-amine derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators.[19]

A. Mechanism of Action: COX Inhibition and Cytokine Modulation

A well-established mechanism for the anti-inflammatory activity of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, potent inflammatory mediators.[20] Additionally, some derivatives can modulate the production of pro-inflammatory cytokines, such as those regulated by the p38 MAPK signaling pathway.[21][22]

Caption: p38 MAPK Signaling Pathway and Inflammation.

B. Experimental Protocol: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the in vivo anti-inflammatory activity of compounds.[23][24]

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate the animals (typically rats or mice) to the experimental conditions for a sufficient period.

-

Compound Administration: Administer the pyrazole-5-amine derivative or a vehicle control to the animals via an appropriate route (e.g., oral gavage).

-

Carrageenan Injection: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of one of the hind paws.[25][26]

-

Paw Volume Measurement: Measure the volume of the injected paw at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[26]

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

IV. Synthesis of Pyrazole-5-amine Derivatives: A Representative Protocol

The synthesis of pyrazole-5-amine derivatives can be achieved through various routes. A common and versatile method involves the condensation of a β-ketonitrile with a hydrazine derivative.[2][27]

Representative Synthesis of a 3,5-Disubstituted Pyrazole

Caption: General Synthesis of 3,5-Disubstituted Pyrazoles.

Step-by-Step Methodology:

-

Chalcone Synthesis: Condense an appropriately substituted acetophenone with an aromatic aldehyde in the presence of a base (e.g., NaOH) in ethanol to yield the corresponding chalcone (1-aryl-3-aryl-2-propen-1-one).[2]

-

Pyrazoline Formation: React the chalcone with hydrazine hydrate in a suitable solvent such as ethanol. The reaction is often catalyzed by a small amount of acetic acid. This step typically yields a pyrazoline intermediate.[2]

-

Aromatization to Pyrazole: The pyrazoline intermediate can be oxidized to the corresponding pyrazole using an oxidizing agent such as iodine in DMSO.[2]

-

Purification: The final pyrazole product is purified using standard techniques such as recrystallization or column chromatography.

V. Conclusion and Future Perspectives

Pyrazole-5-amine derivatives represent a highly versatile and promising class of compounds in the field of drug discovery. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their synthetic tractability, makes them a focal point for ongoing research and development. The continued exploration of structure-activity relationships, optimization of pharmacokinetic properties, and investigation of novel biological targets will undoubtedly lead to the discovery of new and improved therapeutic agents based on this privileged scaffold. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of pyrazole-5-amine derivatives in the quest for innovative medicines.

References

-

El-Sayed, M. A. A., et al. (2021). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Bioorganic Chemistry, 115, 105234. [Link]

-

Di Sarno, V., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Cancer and Hematology Centers. [Link]

-

Singh, P., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

-

Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

-

Assay Guidance Manual. (2013). Cell Viability Assays. National Center for Biotechnology Information. [Link]

-

Khan, I., et al. (2020). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 25(23), 5609. [Link]

-

Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. [Link]

-

Ingle, A. V., et al. (2011). Synthesis of 3,5-disubstituted Pyrazoles and their Derivatives. Oriental Journal of Chemistry, 27(4). [Link]

-

Wahyuningsih, T. D., et al. (2025). Anticancer Activity of Pyrazoline A - D on MCF7 Breast Cancer Cell Line and Molecular Docking on Proliferation Proteins. ResearchGate. [Link]

-

Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

-

Osman, E. O., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(10), 1995-2015. [Link]

-

Faria, J. V., et al. (2019). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2019(1), 1-32. [Link]

-

Sauthof, L., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Pharmaceuticals, 15(9), 1053. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Zhang, Y., et al. (2022). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega, 7(4), 3865-3873. [Link]

-

ResearchGate. (n.d.). MIC values (µg/ml) against S. aureus, B. subtilis, E. coli. [Link]

-

Singh, P., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Publications. [Link]

-

ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting.... [Link]

-

Abhinand, C. S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 10(4), 331-337. [Link]

-

ResearchGate. (n.d.). Schematic illustration of the p38 MAPK signaling pathway and its downstream neuroinflammatory cytokines in activated microglia leading to photoreceptor apoptosis. [Link]

-

Di Sarno, V., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. National Center for Biotechnology Information. [Link]

-

Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

-

Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). ACS Publications. [Link]

-

Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]

-

Creative Diagnostics. (n.d.). P38 Signaling Pathway. [Link]

-

Sharma, A., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S5), 9474-9493. [Link]

-

Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2011). Current protocols in pharmacology, Chapter 5, Unit 5.4. [Link]

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

-

Current research on anti-breast cancer synthetic compounds. (2018). RSC Advances, 8(8), 4386-4416. [Link]

-

New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti- Methicillin-Resistant Staphylococcus aureus Agents. (2023). ACS Omega, 8(46), 44026-44042. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

-

ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. [Link]

-

ResearchGate. (n.d.). Synthesis of 3,5-disubstituted pyrazoles and their derivatives. [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

-

ResearchGate. (n.d.). IC50 values of the tested compounds against MCF7 and HCT116 cell lines. [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2012). Analytical biochemistry, 421(1), 277-284. [Link]

-

New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. (2023). ACS Publications. [Link]

-

Sharma, A., et al. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Journal of Pharmaceutical Research International, 33(60B), 565-575. [Link]

-

Sino Biological. (n.d.). p38 MAPK Signaling Pathway. [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

-

Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. [Link]

-

ResearchGate. (n.d.). Schematic diagram of EGFR signaling pathway[16]. Growth factor binding.... [Link]

-

PubChem. (n.d.). VEGFA-VEGFR2 signaling. [Link]

-

ResearchGate. (n.d.). Schematic of p38 pathway signaling. The schematic shows the signaling.... [Link]

-

The efficacy of M. cordata in reducing induced inflammation was evaluated by acute inflammation method in rats as designated by Winter et al. (1962). (2018). Bio-protocol, 8(12), e2888. [Link]

Sources

- 1. atcc.org [atcc.org]

- 2. Synthesis of 3,5-disubstituted Pyrazoles and their Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. hereditybio.in [hereditybio.in]

- 5. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

- 8. webcentral.uc.edu [webcentral.uc.edu]

- 9. ClinPGx [clinpgx.org]

- 10. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemistnotes.com [chemistnotes.com]

- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. texaschildrens.org [texaschildrens.org]

- 16. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. hardydiagnostics.com [hardydiagnostics.com]

- 19. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 22. sinobiological.com [sinobiological.com]

- 23. assaygenie.com [assaygenie.com]

- 24. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 25. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 26. inotiv.com [inotiv.com]

- 27. pubs.acs.org [pubs.acs.org]

The Strategic Incorporation of the Cyclopropyl Moiety in Pyrazole Scaffolds: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved drugs and clinical candidates. The strategic introduction of a cyclopropyl group onto this heterocyclic framework has emerged as a powerful tactic to modulate a compound's physicochemical properties and enhance its biological activity. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of cyclopropyl-substituted pyrazoles. We will delve into the nuanced effects of the cyclopropyl moiety on target engagement, metabolic stability, and overall pharmacological profile across various therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. This document moves beyond a mere recitation of facts to offer field-proven insights into the causal relationships that drive the successful design of potent and selective cyclopropyl-pyrazole-based therapeutics. Detailed experimental protocols for the synthesis of key intermediates and representative compounds are provided to ensure the practical applicability of the concepts discussed.

Introduction: The Pyrazole Scaffold and the Allure of the Cyclopropyl Group

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has long captured the attention of medicinal chemists. Its unique electronic properties, synthetic tractability, and ability to participate in various non-covalent interactions have cemented its status as a cornerstone of drug discovery.[1] Pyrazole-containing drugs, such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant, underscore the therapeutic potential of this versatile scaffold.

The cyclopropyl group, a three-membered carbocycle, is another deceptively simple yet remarkably influential functional group in modern drug design. Its rigid, strained ring system imparts a unique conformational constraint and electronic character to a molecule. The C-H bonds of a cyclopropyl group are shorter and stronger than those in acyclic alkanes, and the C-C bonds possess enhanced π-character.[2] These features can lead to a number of desirable improvements in a drug candidate's profile, including:

-

Enhanced Potency: The rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to more favorable binding interactions with the target protein.

-

Increased Metabolic Stability: The robust C-H bonds of the cyclopropyl ring are less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can improve a compound's half-life.[2]

-

Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity, solubility, and membrane permeability.

-

Novel Intellectual Property: The incorporation of this unique substituent can lead to the discovery of novel chemical entities with distinct patentability.

This guide will explore the synergistic interplay between the pyrazole core and the cyclopropyl substituent, providing a detailed examination of the SAR across different biological targets.

The Synthetic Toolkit: Accessing Cyclopropyl-Substituted Pyrazoles

The rational exploration of SAR is predicated on the ability to synthesize a diverse array of analogs. Several robust synthetic strategies have been developed to access cyclopropyl-substituted pyrazoles with varying substitution patterns.

General Synthetic Strategies

A common and versatile approach involves the condensation of a cyclopropyl-containing 1,3-dicarbonyl compound with a hydrazine derivative. This method allows for the facile introduction of the cyclopropyl group at either the 3- or 5-position of the pyrazole ring, depending on the nature of the diketone precursor.

Another key strategy is the direct functionalization of a pre-formed pyrazole core. For instance, N-arylation of a cyclopropyl-pyrazole can be achieved through copper- or palladium-catalyzed cross-coupling reactions.[3]

The following diagram illustrates a generalized synthetic pathway for the preparation of 3-cyclopropyl-1H-pyrazole derivatives.

Caption: Generalized synthetic route to 3-cyclopropyl-1H-pyrazoles.

Experimental Protocol: Synthesis of 3-Cyclopropyl-1H-pyrazole-5-carboxamide

This protocol provides a representative example of the synthesis of a key cyclopropyl-pyrazole building block.

Step 1: Synthesis of 1-cyclopropyl-1,3-butanedione

-

To a solution of sodium ethoxide (21% in ethanol, 1.2 eq) in anhydrous THF at 0 °C is added cyclopropyl methyl ketone (1.0 eq) dropwise.

-

The mixture is stirred at 0 °C for 30 minutes.

-

Ethyl acetate (1.1 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 16 hours.

-

The reaction is quenched with aqueous HCl (1 M) and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude 1-cyclopropyl-1,3-butanedione, which is used in the next step without further purification.

Step 2: Synthesis of 3-cyclopropyl-5-methyl-1H-pyrazole

-

To a solution of the crude 1-cyclopropyl-1,3-butanedione from Step 1 in ethanol is added hydrazine hydrate (1.2 eq).

-

The reaction mixture is heated to reflux for 4 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield 3-cyclopropyl-5-methyl-1H-pyrazole.

Step 3: Synthesis of 3-cyclopropyl-1H-pyrazole-5-carboxylic acid

-

To a solution of 3-cyclopropyl-5-methyl-1H-pyrazole (1.0 eq) in a mixture of pyridine and water is added potassium permanganate (3.0 eq) portion-wise at 0 °C.

-

The reaction is stirred at room temperature for 24 hours.

-

The reaction is filtered through a pad of Celite, and the filtrate is acidified with concentrated HCl to pH 2-3.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried to give 3-cyclopropyl-1H-pyrazole-5-carboxylic acid.

Step 4: Synthesis of 3-cyclopropyl-1H-pyrazole-5-carboxamide

-

To a solution of 3-cyclopropyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in DMF are added HATU (1.2 eq), DIPEA (3.0 eq), and ammonium chloride (1.5 eq).

-

The reaction mixture is stirred at room temperature for 16 hours.

-

The mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford 3-cyclopropyl-1H-pyrazole-5-carboxamide.

Structure-Activity Relationships of Cyclopropyl-Substituted Pyrazoles

The positioning of the cyclopropyl group on the pyrazole ring, as well as the nature of other substituents, has a profound impact on the biological activity of these compounds. This section will explore the SAR of cyclopropyl-pyrazoles in several key therapeutic areas.

Kinase Inhibitors

The pyrazole scaffold is a common feature in many kinase inhibitors, and the incorporation of a cyclopropyl group has been shown to be a valuable strategy for enhancing potency and selectivity.

Key SAR Insights:

-

N1-Substitution: A cyclopropyl group at the N1 position of the pyrazole ring can serve as a lipophilic cap, occupying hydrophobic pockets in the ATP-binding site of many kinases. In some cases, replacing a larger N-aryl group with a cyclopropyl moiety can improve selectivity by reducing off-target interactions.

-

C3-Substitution: A cyclopropyl group at the C3 position often projects into the solvent-exposed region of the kinase active site. This position is frequently used to modulate solubility and other physicochemical properties.

-

C5-Substitution: In many kinase inhibitors, the C5 position of the pyrazole is substituted with an aryl or heteroaryl group that forms key hydrogen bonding interactions with the hinge region of the kinase. A cyclopropyl group directly attached to this C5-aryl ring can enhance potency by inducing a favorable conformation for hinge binding.

The following table summarizes the SAR of a series of pyrazole-based inhibitors of Anaplastic Lymphoma Kinase (ALK).

| Compound | R1 | R2 | ALK IC50 (nM) |

| 1a | Isopropyl | H | 150 |

| 1b | Cyclopropyl | H | 25 |

| 2a | Isopropyl | 4-F-Ph | 80 |

| 2b | Cyclopropyl | 4-F-Ph | 10 |

Data is illustrative and based on general trends observed in the literature.

As the data suggests, the replacement of an isopropyl group with a cyclopropyl group at the R1 position (Compound 1b vs. 1a ) leads to a significant increase in potency. This is likely due to the cyclopropyl group's ability to better occupy a small hydrophobic pocket in the ALK active site.

Caption: SAR summary for pyrazole-based ALK inhibitors.

Cannabinoid Receptor (CB1) Antagonists

Diaryl-pyrazole-3-carboxamides are a well-established class of CB1 receptor antagonists. The SAR of these compounds has been extensively studied, and the cyclopropyl group has been identified as a key substituent for achieving high potency and favorable pharmacokinetic properties.[4]

Key SAR Insights:

-

5-Aryl Substituent: A cyclopropyl group attached to the para-position of the 5-phenyl ring is highly beneficial for CB1 affinity. This is exemplified by the potent antagonist 11r (5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamide), which exhibits a Ki of less than 5 nM.[4] The cyclopropyl group is thought to occupy a hydrophobic pocket in the CB1 receptor binding site.

-

Metabolic Stability: The presence of the cyclopropyl group can also improve the metabolic stability of these compounds by blocking potential sites of oxidative metabolism on the phenyl ring.

The following table highlights the impact of the 5-aryl substituent on the CB1 receptor binding affinity of diaryl-pyrazole-3-carboxamides.

| Compound | 5-Aryl Substituent | CB1 Ki (nM) |

| 3a | Phenyl | 50 |

| 3b | 4-Chlorophenyl | 15 |

| 3c | 4-Cyclopropylphenyl | 4.5 |

Data is illustrative and based on general trends observed in the literature.

The data clearly demonstrates the significant improvement in binding affinity when a cyclopropyl group is introduced at the para-position of the 5-phenyl ring.

Antimicrobial and Antitubercular Agents

Cyclopropyl-substituted pyrazoles have also shown promise as antimicrobial and antitubercular agents.[5][6] The SAR in this area is still emerging, but some key trends have been identified.

Key SAR Insights:

-

Antimycobacterial Activity: In a series of 2-pyrazolylpyrimidinones, the introduction of a cyclopropyl group at the R5 position of the pyrazole was well-tolerated for activity against Mycobacterium tuberculosis.[7]

-

Broad-Spectrum Antibacterial Activity: Certain 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.[5]

Future Perspectives and Conclusion

The strategic incorporation of the cyclopropyl group into the pyrazole scaffold continues to be a highly fruitful area of research in drug discovery. The unique conformational and electronic properties of the cyclopropyl moiety provide a powerful tool for medicinal chemists to fine-tune the pharmacological properties of pyrazole-based compounds.

Future efforts in this field will likely focus on:

-

Exploring Novel Cyclopropyl Mimetics: The development of new strained ring systems that can mimic the properties of the cyclopropyl group may lead to the discovery of novel chemical matter with improved drug-like properties.

-

Application in New Therapeutic Areas: The versatility of the cyclopropyl-pyrazole scaffold suggests that it may find applications in a wide range of therapeutic areas beyond those discussed in this guide.

-

Advanced Computational Modeling: The use of sophisticated computational techniques, such as quantum mechanics and molecular dynamics simulations, will be crucial for gaining a deeper understanding of the interactions between cyclopropyl-pyrazoles and their biological targets, thereby enabling more rational drug design.

References

-

Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines. ResearchGate. (2025). [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. (2018). [Link]

-

Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Publications. (Date not available). [Link]

-

Telescoped Flow Process for the Syntheses of N-Aryl Pyrazoles. ACS Publications. (2012). [Link]

-

NSC 18725, a Pyrazole Derivative Inhibits Growth of Intracellular Mycobacterium tuberculosis by Induction of Autophagy. NIH. (Date not available). [Link]

-

Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. PubMed. (2009). [Link]

-

Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. PubMed Central. (Date not available). [Link]

-

Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. PubMed Central. (Date not available). [Link]

-

3D-QSAR Studies of Arylpyrazole Antagonists of Cannabinoid Receptor Subtypes CB1 and CB2. A Combined NMR and CoMFA Approach. ACS Publications. (2005). [Link]

-

research 1..10. Drugs for Neglected Diseases initiative (DNDi). (Date not available). [Link]

-

Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. ACS Publications. (2021). [Link]

-

SAR Analysis of Small Molecules Interfering with Energy-Metabolism in Mycobacterium tuberculosis. MDPI. (2020). [Link]

- US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. Google Patents.

-

Metabolism of cyclopropyl groups. Hypha Discovery Blogs. (2021). [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. (Date not available). [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. (Date not available). [Link]

- CN109053575A - The preparation process of 3- cyclopropyl -1 ... Google Patents.

-

Structure Activity of CB1 Cannabinoid Receptor Antagonists. Journal of Basic and Clinical Pharmacy. (2017). [Link]

-

Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed Central. (2025). [Link]

-

Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex. (2023). [Link]

-

Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. (2025). [Link]

-

Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. (Date not available). [Link]

- US9133128B2 - Pyrazole derivatives as cannabinoid receptor 1 antagonists. Google Patents.

-

Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. UC Irvine. (Date not available). [Link]

-

Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3. VeriXiv. (2025). [Link]

-

Palladium-Catalyzed N-Arylation of Cyclopropylamines. ACS Publications. (2016). [Link]

-

Antimycobacterial compounds targeting MmpL3 and tryptophan biosynthetic pathway. I.R.I.S.. (Date not available). [Link]

-

Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. ACS Publications. (2025). [Link]

-

4-Cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2 H -pyrazolo[4,3- c ]quinoline (ELND007): Metabolically Stable γ-Secretase Inhibitors that Selectively Inhibit the Production of Amyloid-β over Notch. ResearchGate. (2025). [Link]

-

Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. MDPI. (2011). [Link]

-

Structure Activity Relationships. Drug Design Org. (2005). [Link]

-

Pyrazole Antagonists of the CB1 receptor with reduced brain penetration. PubMed Central. (Date not available). [Link]

-

Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. (2025). [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. escholarship.org [escholarship.org]

- 4. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. NSC 18725, a Pyrazole Derivative Inhibits Growth of Intracellular Mycobacterium tuberculosis by Induction of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the Exploration of Pyrazole Derivatives for Central Nervous System Disorders

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Pyrazole as a Privileged Scaffold in CNS Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry. While its applications are broad, its role in developing therapeutics for Central Nervous System (CNS) disorders is particularly noteworthy.[1] The unique physicochemical properties of the pyrazole ring—acting as both a hydrogen bond donor and acceptor, serving as a bioisosteric replacement for other rings to improve properties like solubility, and providing a stable, synthetically tractable core—render it a "privileged scaffold".[2] This guide moves beyond a simple recitation of facts to provide a strategic framework for the exploration of pyrazole derivatives, from chemical synthesis to preclinical validation, grounded in the principles of causality and robust experimental design.

Section 1: The CNS Drug Discovery Cascade: A Strategic Workflow

The path from a chemical idea to a CNS drug candidate is not linear but a cyclical and iterative process of design, synthesis, and testing. For CNS targets, this process is further complicated by the formidable challenge of crossing the blood-brain barrier (BBB).[3] A well-designed screening cascade is therefore paramount to efficiently identify and optimize promising candidates while eliminating unsuitable compounds early, saving invaluable time and resources.[4] The causality is simple: each step must validate the last and justify the next.

Our workflow is designed as a self-validating system, incorporating decision gates and orthogonal assays to ensure the integrity of our findings.

Caption: A typical screening cascade for CNS-targeted pyrazole derivatives.

Section 2: Foundational Synthesis of the Pyrazole Core

The versatility of the pyrazole scaffold stems from its accessible synthesis. While numerous methods exist, the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds (or their equivalents) remains a robust and widely used strategy due to the commercial availability of diverse starting materials, allowing for rapid generation of compound libraries.[5]

Protocol 2.1: Knorr Pyrazole Synthesis (Illustrative Example)

This protocol describes a foundational method for creating a substituted pyrazole core. The choice of R-groups on the 1,3-dicarbonyl and the hydrazine directly dictates the final substitution pattern, making it a cornerstone for structure-activity relationship (SAR) studies.

Objective: To synthesize a 1,3,5-trisubstituted pyrazole library for primary screening.

Methodology:

-

Reaction Setup: To a solution of a substituted 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add the selected substituted hydrazine hydrochloride (1.1 eq).

-

Catalysis (if necessary): For less reactive substrates, a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) can be added to facilitate the initial condensation.

-

Reaction Execution: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The rationale for heating is to overcome the activation energy for both the initial condensation to form a hydrazone intermediate and the subsequent intramolecular cyclization and dehydration.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final pyrazole derivative using ¹H NMR, ¹³C NMR, and Mass Spectrometry. This validation step is non-negotiable to ensure that the biological activity observed is attributable to the intended compound.

Section 3: Key CNS Targets & Integrated Assay Cascades

The true value of a pyrazole library lies in its targeted application. Here, we detail the exploration against two high-value CNS targets: Monoamine Oxidase A (MAO-A) for depression and Glycogen Synthase Kinase 3β (GSK-3β) for Alzheimer's Disease.

Target Profile: Monoamine Oxidase A (MAO-A)

-

Therapeutic Rationale: MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters like serotonin and norepinephrine.[6] Its inhibition increases the synaptic availability of these neurotransmitters, a clinically validated mechanism for treating depression.[7] Pyrazoline derivatives, in particular, have shown significant promise as selective MAO-A inhibitors.[8]

-

Screening Cascade for MAO-A Inhibitors:

-

Primary Screen (Biochemical): A high-throughput fluorescence-based assay to measure direct MAO-A enzymatic inhibition. This provides a rapid, quantitative measure of potency (IC₅₀).

-

Counter Screen (Self-Validation): Hits are tested in an orthogonal assay (e.g., a different technology like luminescence) and against a panel of unrelated targets to flag promiscuous inhibitors or "PAINs" (Pan-Assay Interference Compounds).[5] This step is critical for trustworthiness, ensuring resources are not wasted on false positives.

-

Selectivity Screen: Compounds are tested against the MAO-B isoform. High selectivity for MAO-A over MAO-B is desirable to minimize potential side effects associated with MAO-B inhibition.

-

In Vitro ADME/BBB: Promising, selective hits undergo evaluation for metabolic stability and BBB permeability (see Section 4).

-

In Vivo Efficacy Model (Behavioral): The Tail Suspension Test (TST) is a primary in vivo model to confirm antidepressant-like activity.

-

Protocol 3.1.1: The Tail Suspension Test (TST)

The TST is predicated on the observation that rodents subjected to the short-term, inescapable stress of being suspended by their tail will develop an immobile posture.[9][10] This immobility is interpreted as a state of behavioral despair, which can be reversed by effective antidepressant agents.[11]

Objective: To assess the antidepressant-like effect of a lead pyrazole derivative in mice.

Methodology:

-

Animal Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour before the experiment begins. This minimizes stress from novel environments confounding the results.[12]

-

Drug Administration: Administer the test compound (e.g., 10 mg/kg, intraperitoneally) or vehicle control at a predetermined time (e.g., 30-60 minutes) before the test. A positive control, such as the known antidepressant Imipramine (e.g., 15 mg/kg), must be included to validate the assay's sensitivity.

-

Suspension: Suspend each mouse individually by its tail from a horizontal bar using adhesive tape. The mouse should be positioned so it cannot reach any surfaces.[9] To prevent tail-climbing, which can invalidate the measurement, the tail can be passed through a small plastic cylinder.

-

Data Acquisition: Record the session (typically 6 minutes) via video camera. The key dependent variable is the total duration of immobility during the last 4 minutes of the test.[12] Immobility is defined as the absence of any movement except for minor respiration.

-

Analysis: An experimenter, blinded to the treatment conditions, scores the duration of immobility. A statistically significant decrease in immobility time for the compound-treated group compared to the vehicle group indicates antidepressant-like activity.

Target Profile: Glycogen Synthase Kinase 3β (GSK-3β)

-

Therapeutic Rationale: GSK-3β is a serine/threonine kinase implicated in numerous cellular processes. In the context of Alzheimer's Disease (AD), its hyperactivity is a primary driver of tau protein hyperphosphorylation, leading to the formation of neurofibrillary tangles (NFTs), a key pathological hallmark of AD.[13][14] Therefore, inhibiting GSK-3β is a compelling strategy to halt this pathological cascade. Pyrazole-containing scaffolds have yielded highly potent GSK-3β inhibitors.[13][15]

-

Signaling Pathway Context: GSK-3β is a critical node in several pathways, including the PI3K/Akt/mTOR pathway, which regulates cell survival and growth. Dysregulation of this pathway is linked to both neurodegeneration and psychiatric disorders.[16][17]

Caption: The PI3K/Akt pathway showing inhibitory regulation of GSK-3β.

-

Screening Cascade for GSK-3β Inhibitors:

-

Primary Screen (Biochemical): An ATP-competitive binding assay (e.g., LanthaScreen™) to identify compounds that directly inhibit the kinase.

-

Secondary Screen (Cell-based): A Western blot or ELISA-based assay in a neuronal cell line (e.g., SH-SY5Y) to measure the phosphorylation of tau at specific sites (e.g., Ser396).[13] A successful compound should decrease p-Tau levels, confirming target engagement in a cellular context.

-

Kinase Selectivity Profiling: Hits are screened against a broad panel of other kinases. The goal is to find compounds selective for GSK-3β to avoid off-target effects, as many kinases share a conserved ATP-binding pocket.

-

In Vitro ADME/BBB: (See Section 4).

-

In Vivo Target Engagement & Efficacy: In an appropriate animal model of AD, assess both cognitive improvement (e.g., Morris water maze) and a reduction in brain p-Tau levels.

-

Data Presentation: SAR for GSK-3β Inhibitors

The systematic modification of a pyrazole core allows for the development of a clear Structure-Activity Relationship (SAR). Data should be organized to facilitate easy comparison and guide the next round of synthesis.

| Compound ID | R¹ Group | R² Group | R³ Group | GSK-3β IC₅₀ (nM) | Kinase Selectivity (Fold vs. CDK2) | Cell p-Tau Reduction (EC₅₀, nM) |

| LEAD-001 | Phenyl | H | -NH₂ | 150.5 | 10x | 850.2 |

| OPT-002 | 4-F-Ph | H | -NH₂ | 35.2 | 50x | 210.5 |

| OPT-003 | Phenyl | -CH₃ | -NH₂ | 125.8 | 12x | 790.1 |

| OPT-004 | 4-F-Ph | H | -NH-Ac | 550.0 | 8x | >1000 |

Causality Insight: The data in this hypothetical table demonstrates that adding a fluorine atom at the para-position of the R¹ phenyl group (OPT-002 vs. LEAD-001) significantly improves potency and selectivity. This suggests a favorable interaction within a hydrophobic pocket of the GSK-3β active site. Conversely, acetylation of the R³ amine (OPT-004) is detrimental, indicating this group may be a critical hydrogen bond donor.

Section 4: The Critical Hurdle: Optimizing for CNS Penetration

A potent and selective pyrazole derivative is therapeutically useless if it cannot reach its target in the brain.[18] Assessing and optimizing for BBB permeability is a parallel and equally important effort to potency optimization.

Protocol 4.1: In Vitro BBB Permeability Assessment (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that models passive, transcellular diffusion—the primary route of entry for many CNS drugs.[19] It provides a rapid and cost-effective initial assessment of a compound's ability to cross a lipid membrane.

Objective: To estimate the passive permeability (Pe) of a set of pyrazole derivatives.

Methodology:

-

Plate Setup: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., porcine brain lipid in dodecane) to form an artificial membrane. This plate is then placed into a 96-well acceptor plate containing a buffer solution.

-

Compound Addition: The test compounds are dissolved in a buffer and added to the donor wells.

-

Incubation: The "sandwich" plate is incubated for a set period (e.g., 4-18 hours) to allow the compounds to diffuse from the donor to the acceptor compartment.

-

Quantification: The concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.

-

Calculation: The apparent permeability coefficient (Pe) is calculated. Compounds are often binned into high, medium, and low permeability categories. High permeability in this assay is a prerequisite for further, more complex BBB model testing.

Self-Validation: This assay must be run with standard compounds of known high (e.g., Propranolol) and low (e.g., Atenolol) permeability to validate the integrity of the lipid membrane and the overall assay performance on that day.

Conclusion and Future Outlook

The pyrazole scaffold is not merely a starting point but a highly adaptable platform for the rational design of novel CNS therapeutics. By integrating targeted synthesis with a robust, multi-tiered screening cascade, researchers can efficiently navigate the complexities of CNS drug discovery. The key to success lies in a disciplined, milestone-driven approach where each experiment is designed to answer a critical question, from direct target engagement to brain bioavailability. The future will likely see the application of pyrazole derivatives to an even wider range of CNS targets, including GPCRs and ion channels, further cementing the pyrazole's status as a truly privileged structure in the quest to treat disorders of the mind.

References

-

Sygnature Discovery. (n.d.). Screening Cascade Development Services. Retrieved January 25, 2026, from [Link]

-

Aggarwal, N., et al. (2020). 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking. CNS & Neurological Disorders - Drug Targets, 19(6), 448-465. [Link]

-

Di, L., & Kerns, E. H. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

-

Gaba, M., & Mohan, C. (2016). Role of JAK/STAT in the Neuroinflammation and its Association with Neurological Disorders. Journal of Neuroinflammation, 13(1), 235. [Link]

-

Komada, M. (2023). Elevated plus maze protocol. protocols.io. [Link]

-

Xiong, Y., et al. (2020). Roles of the PI3K/AKT/mTOR signalling pathways in neurodegenerative diseases and tumours. Cellular and Molecular Life Sciences, 77(10), 1837-1851. [Link]

-

Wang, Y., et al. (2020). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. European Journal of Medicinal Chemistry, 192, 112190. [Link]

-

Can, A., et al. (2012). The Tail-Suspension Test. Journal of Visualized Experiments, (59), e3769. [Link]

-

Chimenti, F., et al. (2013). The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. Current Medicinal Chemistry, 20(3), 391-419. [Link]

-

Loryan, I., & Hammarlund-Udenaes, M. (2015). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Pharmaceutical Research, 32(9), 2826-2839. [Link]

-

Detke, M. J., et al. (2020). PI3K-AKT/mTOR Signaling in Psychiatric Disorders: A Valuable Target to Stimulate or Suppress? International Journal of Neuropsychopharmacology, 23(4), 211-227. [Link]

-

Komada, M. (2023). Elevated plus maze protocol v1. ResearchGate. [Link]

-

Wager, T. T., et al. (2016). ADME attribute alignment of marketed CNS drugs and CNS candidates. ResearchGate. [Link]

-

Gentile, G., et al. (2008). GPCR drug discovery: Novel ligands for CNS receptors. ResearchGate. [Link]

-

Sahoo, B. M., et al. (2021). Pyrazoline based MAO inhibitors: Synthesis, biological evaluation and SAR studies. Bioorganic Chemistry, 114, 105128. [Link]

-

Aurelia Bioscience. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved January 25, 2026, from [Link]

-

Sharma, A. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry, 64(9). [Link]

-

Mhillaj, E., et al. (2023). The Role of the JAK/STAT Signaling Pathway in the Pathogenesis of Alzheimer's Disease: New Potential Treatment Target. International Journal of Molecular Sciences, 24(2), 1083. [Link]

-

Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322-328. [Link]

-

Visikol. (2024). In Vitro Blood Brain Barrier Permeability Assessment. Retrieved January 25, 2026, from [Link]

-

Steru, L., et al. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367-370. [Link]

-

Kumar, A., et al. (2025). Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. Current Organic Chemistry, 29(18). [Link]

-

Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved January 25, 2026, from [Link]

-

Das, R., & Manna, P. (2022). JAK-STAT Signaling Pathway and Gliosis in Neuroinflammatory Diseases. In Neuroinflammation and Neurodegeneration. Taylor & Francis. [Link]

-

Xu, Q., et al. (2017). Effect and mechanism of inhibition of PI3K/Akt/mTOR signal pathway on chronic neuropathic pain and spinal microglia in a rat model of chronic constriction. Oncotarget, 8(61), 103477-103488. [Link]

-

Sharma, P., et al. (2024). Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update. Current Medicinal Chemistry, 31. [Link]

-

Steru, L., et al. (1985). The tail suspension test: a new method for screening antidepressants in mice. ResearchGate. [Link]

-

Aiewsakun, P., & Roytrakul, S. (2019). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Molecules, 24(15), 2779. [Link]

-

Domainex. (n.d.). CNS Drug Discovery | Physicochemical optimisation. Retrieved January 25, 2026, from [Link]

-

Wevers, K. S., et al. (2023). A small molecule cocktail for robust induction of blood-brain barrier properties. bioRxiv. [Link]

-

Bhat, Z. A., et al. (2022). Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. ACS Pharmacology & Translational Science, 5(10), 912-931. [Link]

-

Creative Biolabs. (n.d.). Tail Suspension Test. Retrieved January 25, 2026, from [Link]

-

Wager, T. T., et al. (2011). Assessing molecular scaffolds for CNS drug discovery. White Rose Research Online. [Link]

-

Kumar, A., et al. (2025). Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Role of JAK/STAT in the Neuroinflammation and its Association with Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CNS Drug Discovery | Physicochemical optimisation | Domainex [domainex.co.uk]

- 4. international-biopharma.com [international-biopharma.com]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Tail Suspension Test - Creative Biolabs [creative-biolabs.com]

- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 13. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. eurekaselect.com [eurekaselect.com]

- 16. Roles of the PI3K/AKT/mTOR signalling pathways in neurodegenerative diseases and tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 19. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Investigational Use of 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine (CPEPA) in Neuroscience Research

Forward-Looking Statement

This document provides a comprehensive guide for the investigational use of 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine (henceforth referred to as CPEPA) in the context of neuroscience research. The protocols and theoretical frameworks presented herein are based on the known biological activities of the broader pyrazole class of compounds and are intended to guide the initial characterization of this novel molecule. As of the date of this publication, CPEPA is considered a novel chemical entity with no established biological function. The methodologies outlined are designed to be robust and self-validating, providing a foundational pathway for researchers to explore its potential neuropharmacological properties.

Introduction to CPEPA: A Novel Pyrazole Derivative for Neurological Research

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antidepressant effects.[1][2][3] Many pyrazole-containing drugs have been successfully developed for a range of therapeutic areas.[4] The unique chemical properties of the pyrazole ring, including its aromaticity and ability to participate in hydrogen bonding, make it an attractive starting point for the design of novel central nervous system (CNS) agents.[1][4]

CPEPA (1-(1-cyclopropylethyl)-1H-pyrazol-5-amine) is a novel aminopyrazole derivative. Its structural features, including the cyclopropyl group, may enhance its metabolic stability and ability to cross the blood-brain barrier, a desirable property for a CNS-active compound.[5] The 5-amino-pyrazole core is a key building block for many biologically active compounds, suggesting that CPEPA could interact with various molecular targets within the CNS.[6]

This guide will focus on two primary, hypothetical applications of CPEPA in neuroscience research, based on the known activities of similar pyrazole derivatives:

-

Neuroinflammation: Investigating the potential of CPEPA to modulate inflammatory responses in glial cells, a key process in many neurodegenerative diseases and brain injuries.[7]

-

Neuromodulation: Exploring the effects of CPEPA on neuronal excitability and synaptic transmission, given the known anticonvulsant and antidepressant properties of some pyrazoles.[3][8]

Physicochemical Properties and Handling

A summary of the known and predicted properties of CPEPA is provided below.

| Property | Value | Source |

| Molecular Formula | C8H13N3 | PubChem |

| Molecular Weight | 151.21 g/mol | PubChem |

| Appearance | White to off-white solid (predicted) | --- |

| Solubility | Soluble in DMSO and ethanol | --- |

| Storage | Store at -20°C, protect from light | --- |

Stock Solution Preparation: For in vitro experiments, prepare a 10 mM stock solution of CPEPA in sterile, anhydrous DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. For in vivo studies, the vehicle will need to be optimized for solubility and tolerability.

Proposed Mechanism of Action: A Hypothesis-Driven Approach

Based on the literature for related pyrazole compounds, several potential mechanisms of action for CPEPA in the CNS can be hypothesized. These hypotheses form the basis for the experimental protocols detailed in the following sections.

Application I: Characterization of Anti-Neuroinflammatory Properties

Rationale: Neuroinflammation, primarily mediated by microglia and astrocytes, is a hallmark of many CNS disorders. The production of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) can lead to neuronal damage.[7] Several pyrazole derivatives have demonstrated potent anti-inflammatory effects, some through the inhibition of COX-2 or inflammatory signaling pathways.[1]

Protocol: In Vitro Assessment of Anti-inflammatory Effects in Microglial Cells

This protocol details the steps to assess the ability of CPEPA to suppress the inflammatory response in a lipopolysaccharide (LPS)-stimulated microglial cell line (e.g., BV-2).

Workflow Diagram:

Step-by-Step Protocol:

-

Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Plating: Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treatment: Replace the medium with fresh serum-free DMEM. Add varying concentrations of CPEPA (e.g., 0.1, 1, 10, 25, 50 µM) to the respective wells. Include a vehicle control (DMSO). Incubate for 2 hours.

-

Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

-

Incubation: Incubate the plates for 24 hours.

-

Sample Collection:

-

Collect the cell culture supernatant and store it at -80°C for cytokine analysis.

-

Wash the cells with PBS and lyse them for protein or RNA extraction.

-

-

Analysis of Inflammatory Markers:

-

Cytokine Measurement (ELISA): Use commercially available ELISA kits to measure the concentration of TNF-α and IL-6 in the culture supernatant.

-

Gene Expression (qPCR): Extract total RNA from the cell lysates and perform quantitative real-time PCR to analyze the mRNA expression levels of Tnf-α, Il-6, and Cox-2.

-

Protein Expression (Western Blot): Analyze the protein levels of COX-2 and phosphorylated NF-κB p65 in the cell lysates.

-

-

Cell Viability Assay: In a parallel 96-well plate, perform an MTT assay to assess the cytotoxicity of CPEPA at the tested concentrations. This is crucial to ensure that the observed anti-inflammatory effects are not due to cell death.

Expected Outcomes and Interpretation:

| Concentration of CPEPA | Expected TNF-α Release (pg/mL) | Expected COX-2 Expression (Fold Change) | Cell Viability (%) |

| Vehicle Control | 50 ± 10 | 1.0 ± 0.2 | 100 |

| LPS + Vehicle | 1500 ± 200 | 15.0 ± 3.0 | 95-100 |

| LPS + 1 µM CPEPA | 1200 ± 150 | 12.0 ± 2.5 | >95 |

| LPS + 10 µM CPEPA | 700 ± 100 | 6.0 ± 1.5 | >95 |

| LPS + 50 µM CPEPA | 300 ± 50 | 2.0 ± 0.5 | >95 |

A dose-dependent decrease in cytokine production and COX-2 expression in the absence of significant cytotoxicity would indicate that CPEPA has potent anti-inflammatory properties.

Application II: Evaluation of Neuromodulatory Activity

Rationale: The pyrazole scaffold is present in compounds with known effects on neuronal excitability.[3][8] Some pyrazole derivatives act as G-protein-coupled inwardly rectifying potassium (GIRK) channel activators, which can hyperpolarize neurons and reduce their firing rate.[9] Others have been investigated as monoamine oxidase (MAO) inhibitors, which increase the synaptic availability of neurotransmitters like serotonin and dopamine.[3]

Protocol: In Vitro Electrophysiology - Whole-Cell Patch-Clamp Recording

This protocol is designed to determine if CPEPA directly modulates neuronal ion channels.

Step-by-Step Protocol:

-

Cell Preparation: Use primary cultured hippocampal neurons or a suitable neuronal cell line (e.g., SH-SY5Y).

-

Recording Setup: Perform whole-cell patch-clamp recordings under voltage-clamp or current-clamp mode.

-

Baseline Recording: Establish a stable baseline recording of membrane potential or holding current.

-

Compound Application: Perfuse CPEPA (e.g., 10 µM) onto the recorded cell.

-

Data Acquisition: Record any changes in membrane potential, holding current, or firing frequency.

-

Washout: Wash out the compound with the external solution to check for reversibility of the effect.

Interpretation:

-

Hyperpolarization (in current-clamp) or an outward current (in voltage-clamp) may suggest the activation of potassium channels (e.g., GIRK channels).

-

Depolarization or an inward current could indicate effects on sodium or calcium channels.

-

A change in firing frequency in response to a current injection would suggest modulation of overall neuronal excitability.

Protocol: Monoamine Oxidase (MAO) Inhibition Assay

This protocol will determine if CPEPA inhibits the activity of MAO-A or MAO-B, key enzymes in the degradation of monoamine neurotransmitters.

Step-by-Step Protocol:

-

Enzyme Source: Use commercially available recombinant human MAO-A and MAO-B enzymes.

-

Assay Principle: Utilize a fluorometric or colorimetric assay kit that measures the production of hydrogen peroxide, a byproduct of MAO activity.

-

Procedure:

-

Incubate the MAO enzyme with varying concentrations of CPEPA.

-

Add the enzyme-specific substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and the detection reagent.

-

Measure the fluorescence or absorbance over time.

-

-

Data Analysis: Calculate the IC50 value for CPEPA against both MAO-A and MAO-B.

Interpretation: A low IC50 value would indicate that CPEPA is a potent inhibitor of MAO. The relative IC50 values for MAO-A and MAO-B will determine its selectivity.

In Vivo Proof-of-Concept Studies

Following promising in vitro results, the following in vivo models are recommended to validate the neuropharmacological effects of CPEPA.

| In Vivo Model | Rationale | Key Readouts |

| LPS-induced Neuroinflammation in Mice | To assess the in vivo anti-inflammatory and neuroprotective effects of CPEPA. | Cytokine levels in brain tissue, microglial activation (Iba1 staining), behavioral tests (e.g., open field, Y-maze). |

| Pentylenetetrazole (PTZ)-induced Seizure Model in Mice | To evaluate the anticonvulsant potential of CPEPA. | Seizure latency and severity, survival rate. |

| Forced Swim Test in Rats | A standard model to screen for antidepressant-like activity. | Immobility time. |

Conclusion and Future Directions

This document provides a foundational guide for the initial characterization of 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine (CPEPA) in neuroscience research. The proposed protocols are designed to systematically investigate its potential anti-inflammatory and neuromodulatory properties. Positive results from these studies would warrant further investigation into its specific molecular targets, pharmacokinetic profile, and efficacy in more advanced models of neurological disorders. The versatility of the pyrazole scaffold suggests that CPEPA could be a valuable new tool for neuropharmacology and a potential lead compound for drug development.

References

- Synthesis of novel pyrazole derivatives and neuroprotective effect investig

- Current status of pyrazole and its biological activities. PMC - PubMed Central.

- Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. MDPI.

- The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. Bentham Science Publishers.

- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv

- Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI.

- 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine. Smolecule.

- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC - PubMed Central.

- Discovery and Characterization of 1H-Pyrazol-5-yl-2-phenylacetamides as Novel, Non-Urea-Containing GIRK1/2 Potassium Channel Activ

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity [mdpi.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine | 1346462-59-6 [smolecule.com]

- 6. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]

- 7. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery and Characterization of 1H-Pyrazol-5-yl-2-phenylacetamides as Novel, Non-Urea-Containing GIRK1/2 Potassium Channel Activators - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Guide to the Synthetic Functionalization of Pyrazol-5-amines

Introduction: The Versatility of the Pyrazol-5-amine Scaffold

The pyrazol-5-amine core is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its derivatives are integral to a wide array of pharmaceuticals, including anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5][6] The significance of this heterocyclic system lies in its unique electronic properties and the presence of multiple nucleophilic sites, which allow for diverse and strategic functionalization.[4][5] This guide provides an in-depth exploration of the synthetic routes available for modifying the exocyclic amine group of pyrazol-5-amines, offering both theoretical insights and practical, field-tested protocols for researchers in drug discovery and organic synthesis.

Pyrazol-5-amines possess three primary nucleophilic centers: the exocyclic 5-amino group (5-NH2), the endocyclic pyrazole nitrogen (N1-H), and the C4 carbon. The general order of reactivity favors the exocyclic amine, making it the primary site for electrophilic attack under many conditions: 5-NH₂ > 1-NH > 4-CH.[4] This inherent regioselectivity is a cornerstone of synthetic design, although reaction conditions can be tuned to favor functionalization at other positions. This document will focus on the selective functionalization of the highly reactive 5-amino group.

Core Functionalization Strategies at the 5-Amino Position

The strategic modification of the 5-amino group is a common objective in the development of novel pyrazole-based compounds. The primary methods to achieve this include acylation, sulfonylation, alkylation, arylation, and cyclocondensation reactions. Each of these transformations imparts distinct physicochemical properties to the final molecule, influencing its biological activity, solubility, and metabolic stability.

N-Acylation and N-Sulfonylation: Crafting Amides and Sulfonamides